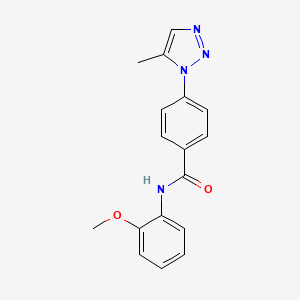

N-(2-methoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamide and triazole derivatives often involves multi-step chemical processes, including Ugi reactions, microwave-assisted synthesis, and Cu(I) catalyzed azide-alkyne cycloaddition reactions. For instance, the synthesis of closely related compounds involves reactions between different aromatic aldehydes and amine components to form triazole derivatives with potential antimicrobial activity (Reddy et al., 2016). Such methods highlight the versatility and efficiency of current synthetic approaches in producing complex molecules.

Molecular Structure Analysis

The molecular structure of benzamides and triazole derivatives is characterized using techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed information on the molecular geometry, bond lengths, and angles, contributing to a deeper understanding of the compound's chemical behavior. For example, the structure of a novel benzamide was elucidated through XRD, revealing its crystalline form and geometric parameters (Demir et al., 2015).

Chemical Reactions and Properties

Benzamide and triazole compounds participate in a variety of chemical reactions, including Fries rearrangement, Suzuki-Miyaura coupling, and reactions involving the formation of Schiff bases. These reactions not only demonstrate the compounds' reactivity but also their potential for functionalization and application in more complex chemical syntheses. For instance, the Fries rearrangement was employed in the catalyst- and solvent-free synthesis of benzamide derivatives, showcasing an efficient method for regioselective synthesis (Moreno-Fuquen et al., 2019).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. X-ray crystallography provides insights into the compounds' crystalline structure and intermolecular interactions, which are essential for predicting their solubility and stability. The study of benzamides and triazole derivatives reveals diverse crystal structures and packing motifs, influenced by various substituents and intermolecular forces.

Chemical Properties Analysis

The chemical properties of benzamide and triazole derivatives, including their reactivity, stability, and electronic properties, are influenced by their molecular structure. Density functional theory (DFT) calculations and spectroscopic methods are commonly used to investigate these properties, offering predictions about the molecules' behavior in chemical reactions. For example, DFT calculations were used to explore the electronic properties and chemical reactivity of a novel benzamide, aiding in the understanding of its antioxidant properties (Demir et al., 2015).

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

Some new 1,2,4-triazole derivatives, including compounds similar to N-(2-methoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide, have been synthesized and evaluated for their antimicrobial activities. These derivatives have shown promising results against various microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2010).

Novel Blue Emitting Fluorophores

Triazole derivatives have also been explored for their photophysical properties, contributing to the development of new blue emitting fluorophores. This research has implications for creating materials with specific light-emitting properties, useful in optical devices and sensors (Padalkar et al., 2015).

Development of Cyclic Dipeptidyl Ureas

New classes of cyclic dipeptidyl ureas have been synthesized, showcasing the versatility of triazole compounds in creating novel structures. These developments contribute to the expansion of chemical libraries with potential biological activities (Sañudo et al., 2006).

Orally Active CCR5 Antagonist Synthesis

Research has also focused on synthesizing orally active CCR5 antagonists, demonstrating the role of similar compounds in therapeutic applications, particularly in treating conditions like HIV (Ikemoto et al., 2005).

Labeling with Hydrogen Isotopes

The incorporation of hydrogen isotopes into similar compounds has been studied, providing insights into the development of labeled molecules for research purposes, including tracking and analytical applications (Shevchenko et al., 2014).

Propiedades

IUPAC Name |

N-(2-methoxyphenyl)-4-(5-methyltriazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c1-12-11-18-20-21(12)14-9-7-13(8-10-14)17(22)19-15-5-3-4-6-16(15)23-2/h3-11H,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLLABDGHXVTGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-2-methylphenyl)-2-[(cyanomethyl)thio]acetamide](/img/structure/B4614474.png)

![ethyl 2-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4614482.png)

![N,N-diethyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4614491.png)

![2-{[(4-sec-butylphenyl)sulfonyl]amino}benzamide](/img/structure/B4614494.png)

![N-{[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4614510.png)

![2-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4614511.png)

![N-(4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4614513.png)

![N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-3-methylbutanamide](/img/structure/B4614524.png)

![1-(2-methylphenyl)-5-[(5-nitro-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4614533.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(benzyloxy)benzamide](/img/structure/B4614540.png)

![N-(2-bromophenyl)-N'-[4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-yl]urea](/img/structure/B4614564.png)